

1-Bromo-4-butoxybenzene synthesis from 4-bromophenol

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Compound of Interest		
Compound Name:	1-Bromo-4-butoxybenzene	
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An In-depth Technical Guide to the Synthesis of **1-Bromo-4-butoxybenzene** from 4-Bromophenol

Introduction

1-Bromo-4-butoxybenzene is a valuable aromatic ether compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. Its structure, featuring a bromo-functionalized aromatic ring and a butoxy chain, allows for diverse subsequent chemical modifications. The most common and efficient method for its preparation from 4-bromophenol is the Williamson ether synthesis. This reaction, first reported in 1850, remains a cornerstone of organic chemistry for the formation of ethers.[1][2]

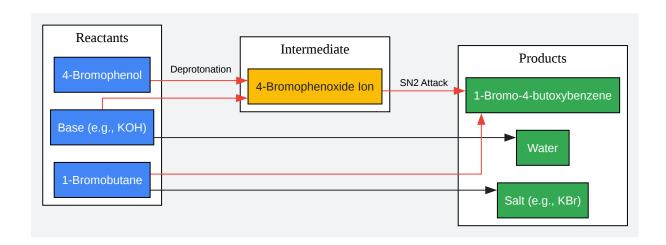
This guide provides a comprehensive overview of the synthesis of **1-Bromo-4-butoxybenzene** from 4-bromophenol, detailing the underlying reaction mechanism, experimental protocols, and characterization data. The primary method discussed is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] In this process, the hydroxyl proton of 4-bromophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic butyl halide, such as 1-bromobutane, to form the desired ether product.

Reaction Pathway and Mechanism

The synthesis is a classic example of the Williamson ether synthesis. The reaction proceeds in two main stages:



- Deprotonation: 4-bromophenol, a weak acid, is treated with a strong base, such as
 potassium hydroxide (KOH) or sodium hydroxide (NaOH), to generate the potassium or
 sodium 4-bromophenoxide salt. This deprotonation significantly increases the nucleophilicity
 of the oxygen atom.[3]
- Nucleophilic Substitution (S_N2): The resulting 4-bromophenoxide ion acts as a potent nucleophile and attacks the primary alkyl halide, 1-bromobutane, at the carbon atom bonded to the bromine. This occurs via a concerted S_N2 mechanism, where the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken.[1][2] Primary alkyl halides are preferred for this reaction as secondary and tertiary halides tend to undergo elimination as a competing side reaction.[1]



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Caption: General reaction pathway for the Williamson ether synthesis of **1-Bromo-4-butoxybenzene**.

Data Presentation

Quantitative data for the reagents and typical reaction conditions are summarized below for easy reference and comparison.

Table 1: Reagent Physical and Chemical Properties



Reagent	Formula	Molar Mass (g/mol)	Density (g/mL)	Melting Point (°C)	Boiling Point (°C)
4- Bromophenol	C ₆ H₅BrO	173.01	1.840	66.4	236
1- Bromobutane	C4H9Br	137.02	1.276	-112	101-102
Potassium Hydroxide	КОН	56.11	2.044	360	1327
Tetrabutylam monium Bromide (TBAB)	C16H36BrN	322.37	1.039	103	-
Diethyl Ether	C4H10O	74.12	0.713	-116	34.6
N,N- Dimethylform amide (DMF)	СзН7NО	73.09	0.944	-61	153
1-Bromo-4- butoxybenze ne	С10Н13BrO	229.11	-	-	265-267

Data compiled from references[4][5][6][7].

Table 2: Summary of Reported Reaction Conditions



Base	Solvent	Catalyst	Temperat ure (°C)	Time	Yield (%)	Referenc e
Potassium Hydroxide (25% aq.)	-	TBAB	Reflux (Microwave)	10 min	Not specified	[4][8]
Sodium Hydroxide	Ethanol	None	Reflux (78°C)	50 min	Not specified	[5]
Potassium Carbonate	DMF	None	90	Not specified	83	[9]

Table 3: Spectroscopic Data for 1-Bromo-4-butoxybenzene

Technique	Data
¹H NMR	δ (ppm): ~7.35 (d, 2H, Ar-H), ~6.75 (d, 2H, Ar-H), ~3.90 (t, 2H, -OCH ₂ -), ~1.75 (m, 2H, -OCH ₂ CH ₂ -), ~1.50 (m, 2H, -CH ₂ CH ₃), ~0.95 (t, 3H, -CH ₃).
¹³ C NMR	δ (ppm): ~158 (C-O), ~132 (Ar-C), ~116 (Ar-C), ~113 (C-Br), ~68 (-OCH ₂ -), ~31 (-OCH ₂ CH ₂ -), ~19 (-CH ₂ CH ₃), ~14 (-CH ₃).
IR (cm ⁻¹)	~2950-2870 (C-H stretch, alkyl), ~1590, 1490 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1030 (C-Br stretch).

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is inferred from typical values and related compounds.[10][11]

Experimental Protocol

This protocol is a representative procedure adapted from microwave-assisted Williamson ether synthesis methods, which offer rapid and efficient reaction conditions.[4][8]

Materials and Equipment:



- 4-Bromophenol
- 1-Bromobutane
- Potassium hydroxide (KOH), 25% aqueous solution
- Tetrabutylammonium bromide (TBAB)
- · Diethyl ether
- Distilled water
- 5% aqueous KOH solution
- Anhydrous sodium sulfate (Na₂SO₄)
- · Microwave synthesis reactor with Teflon vessels
- Separatory funnel
- · Round-bottom flask
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Preparation of the Phenoxide Solution: In a beaker, dissolve 4-bromophenol (e.g., 1.0 eq) in a 25% aqueous solution of potassium hydroxide (e.g., 1.5 eq). Stir the mixture until the 4-bromophenol is completely dissolved, forming the potassium 4-bromophenoxide solution.
- Reaction Setup: To a microwave reaction vessel, add the prepared phenoxide solution.
 Subsequently, add tetrabutylammonium bromide (TBAB, e.g., 0.1 eq), which acts as a phase-transfer catalyst, followed by 1-bromobutane (e.g., 1.2 eq).[4] Add a magnetic stir bar.
- Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for approximately 10-15 minutes with stirring.

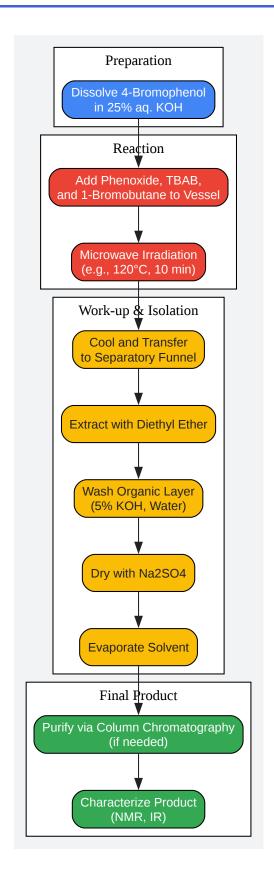


Monitor the reaction pressure to ensure it remains within safe limits.

- Work-up and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Add 15 mL of distilled water and 15 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.[4]
- Separation and Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with 15 mL of 5% aqueous KOH solution (to remove any unreacted phenol) and then with 15 mL of distilled water.[4]
- Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
- Purification and Characterization: The resulting crude product, 1-Bromo-4-butoxybenzene, can be purified further by column chromatography on silica gel if necessary. Characterize the final product using NMR and IR spectroscopy to confirm its identity and purity.

Mandatory Visualization





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Caption: Experimental workflow for the synthesis of **1-Bromo-4-butoxybenzene**.



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